Ethyl 7-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylate
Description
Ethyl 7-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylate is a fluoroquinolone derivative characterized by a quinoline core substituted at positions 1, 3, 6, and 6. Key structural features include:
- 1-ethyl group: Enhances lipophilicity and modulates pharmacokinetic properties.
- 3-carboxylate ester: A common feature in fluoroquinolones, critical for bacterial DNA gyrase/topoisomerase IV inhibition .
- 6-fluoro substituent: Improves antibacterial potency by enhancing DNA-enzyme complex stabilization .
This compound’s design aligns with structural modifications in third-generation fluoroquinolones, where bulky 7-substituents aim to broaden antimicrobial spectra and reduce resistance .
Properties
Molecular Formula |
C25H29FN2O5 |
|---|---|
Molecular Weight |
456.5 g/mol |
IUPAC Name |
ethyl 7-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylate |
InChI |
InChI=1S/C25H29FN2O5/c1-6-28-15-18(25(30)33-7-2)24(29)17-13-19(26)21(14-20(17)28)27(3)11-10-16-8-9-22(31-4)23(12-16)32-5/h8-9,12-15H,6-7,10-11H2,1-5H3 |
InChI Key |
MHYOLZRPLFWQHQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N(C)CCC3=CC(=C(C=C3)OC)OC)F)C(=O)OCC |
Origin of Product |
United States |
Biological Activity
Ethyl 7-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylate is a synthetic compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
The compound has a complex molecular structure characterized by the following properties:
- Molecular Formula : C25H29FN2O5
- Molecular Weight : 456.51 g/mol
- CAS Number : 52943-60-9
- InChIKey : MHYOLZRPLFWQHQ-UHFFFAOYSA-N
This compound exhibits its biological activity through several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular responses and potential therapeutic effects against various diseases.
- Receptor Modulation : It may act as a modulator for certain receptors in the central nervous system, contributing to its pharmacological effects.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound against various pathogens, including bacteria and fungi. For instance, it has demonstrated significant activity against strains of Mycobacterium tuberculosis, which is critical in developing new treatments for tuberculosis.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Mycobacterium tuberculosis | 1.5 µg/mL |
| Staphylococcus aureus | 2.0 µg/mL |
| Candida albicans | 0.5 µg/mL |
Cytotoxicity Studies
Cytotoxicity assays conducted on various cancer cell lines indicate that the compound exhibits selective toxicity, sparing normal cells while effectively reducing viability in cancerous cells.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 10 |
| MCF7 (Breast Cancer) | 15 |
| A549 (Lung Cancer) | 12 |
Case Studies
-
Case Study on Tuberculosis Treatment :
A study published in Antimicrobial Agents and Chemotherapy evaluated the efficacy of this compound in murine models of tuberculosis. The results indicated a significant reduction in bacterial load in treated animals compared to controls, suggesting its potential as a new anti-tuberculosis agent . -
Case Study on Cancer Cell Lines :
Research published in Cancer Letters demonstrated that the compound significantly inhibited cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest .
Comparison with Similar Compounds
Structural Analogs in the Fluoroquinolone Class
Key Observations :
- The target compound’s 7-[2-(3,4-dimethoxyphenyl)ethyl-methylamino] group introduces steric bulk and lipophilicity compared to smaller 7-piperazine or amino groups. This may improve tissue penetration but risks reduced solubility .
- The 1-ethyl group contrasts with the 1-cyclopropyl in ciprofloxacin-like analogs, which is known to enhance systemic circulation .
Non-Fluoroquinolone Compounds with 3,4-Dimethoxyphenethyl-Methylamino Motifs
Key Observations :
- The 3,4-dimethoxyphenethyl-methylamino group is recurrent in compounds targeting ion channels (e.g., verapamil analogs) or kinases.
- Unlike verapamil derivatives, the target compound’s quinoline core prioritizes bacterial topoisomerase inhibition, though eukaryotic off-target effects remain plausible .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
